molecular formula C10H14N2O2 B6273167 3-amino-2-hydroxy-4-phenylbutanamide CAS No. 246856-66-6

3-amino-2-hydroxy-4-phenylbutanamide

Cat. No.: B6273167
CAS No.: 246856-66-6
M. Wt: 194.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-2-hydroxy-4-phenylbutanamide is an organic compound with significant potential in various fields of scientific research It is characterized by the presence of an amino group, a hydroxyl group, and a phenyl group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-hydroxy-4-phenylbutanamide can be achieved through several synthetic routes One common method involves the use of enantiopure starting materials such as sugars and amino acidsAsymmetric catalysis using enzymes or inorganic catalysts is also employed to achieve the desired stereochemistry .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale organic synthesis techniques. These methods are designed to optimize yield and purity while minimizing production costs. The specific conditions and reagents used in industrial production may vary depending on the desired scale and application of the compound.

Chemical Reactions Analysis

Types of Reactions

3-amino-2-hydroxy-4-phenylbutanamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles such as halogens for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the amino group can produce primary amines. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

3-amino-2-hydroxy-4-phenylbutanamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-amino-2-hydroxy-4-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The specific pathways involved depend on the enzyme being targeted and the nature of the interaction between the compound and the enzyme .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-amino-2-hydroxy-4-phenylbutanamide include:

  • 3-amino-2-hydroxy-4-phenylbutanoic acid
  • 3-amino-2-hydroxy-4-phenylbutyric acid

Uniqueness

What sets this compound apart from these similar compounds is its specific structural configuration, which allows for unique interactions with molecular targets. This uniqueness makes it a valuable compound for the development of specialized pharmaceuticals and other bioactive molecules .

Properties

CAS No.

246856-66-6

Molecular Formula

C10H14N2O2

Molecular Weight

194.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.